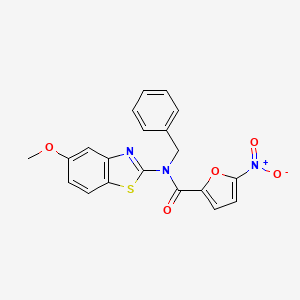![molecular formula C10H17N3O2 B2544805 1-[(3-乙基-1,2,4-恶二唑-5-基)甲基]哌啶-3-醇 CAS No. 1250111-68-2](/img/structure/B2544805.png)
1-[(3-乙基-1,2,4-恶二唑-5-基)甲基]哌啶-3-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol is a heterocyclic compound featuring a piperidine ring substituted with a 3-ethyl-1,2,4-oxadiazole moiety
科学研究应用
1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
作用机制
Target of Action
The primary targets of 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit anti-infective properties . They have shown activity against a variety of pathogens, including bacteria, viruses, and parasites .
Mode of Action
The exact mode of action of 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol It is known that 1,2,4-oxadiazoles interact with their targets, leading to changes that inhibit the growth or function of the pathogen
Biochemical Pathways
The biochemical pathways affected by 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol 1,2,4-oxadiazoles have been reported to interfere with various biochemical pathways in pathogens, leading to their anti-infective properties . The specific pathways affected by this compound and their downstream effects would need further investigation.
Result of Action
The molecular and cellular effects of 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol Based on the reported anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that this compound may inhibit the growth or function of pathogens at the molecular and cellular levels.
生化分析
Biochemical Properties
The biochemical properties of 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol are not fully understood due to the limited available data. Compounds with a 1,3,4-oxadiazole core have been reported to exhibit significant acetylcholinesterase inhibitory activity , suggesting potential interactions with enzymes and proteins.
Cellular Effects
The cellular effects of 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol are currently unknown. Other 1,3,4-oxadiazole derivatives have shown significant effects on various types of cells .
Molecular Mechanism
Temporal Effects in Laboratory Settings
The temporal effects of 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol in laboratory settings are not well-documented. The stability and degradation of similar compounds can be studied using various techniques .
Dosage Effects in Animal Models
The effects of 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol at different dosages in animal models have not been reported. Other 1,3,4-oxadiazole derivatives have shown significant anti-inflammatory activity at certain dosages .
Metabolic Pathways
The metabolic pathways involving 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol are not well-understood. The synthesis of similar 1,3,4-oxadiazole derivatives involves sequential condensation followed by tandem oxidative cyclization and rearrangement .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperidine derivatives with ethyl-substituted oxadiazole intermediates under controlled conditions. The reaction is often carried out in the presence of catalysts such as p-toluenesulfonic acid and zinc chloride to enhance yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions.
化学反应分析
Types of Reactions
1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the oxadiazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which can be further utilized in the synthesis of more complex molecules.
相似化合物的比较
Similar Compounds
- N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine
- 3-Ethyl-1,2,4-oxadiazol-5-ol
- N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine
Uniqueness
1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperidine and oxadiazole rings enhances its versatility in various applications, making it a valuable compound for further research and development.
属性
IUPAC Name |
1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-2-9-11-10(15-12-9)7-13-5-3-4-8(14)6-13/h8,14H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRDFMVULBQHFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CN2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N'-{[1-(thiophen-2-yl)cyclohexyl]methyl}ethanediamide](/img/structure/B2544722.png)
![2-[butyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2544723.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2544725.png)
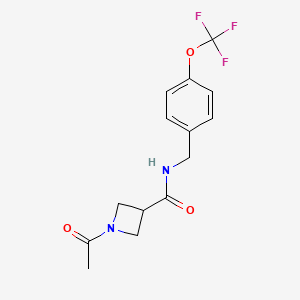
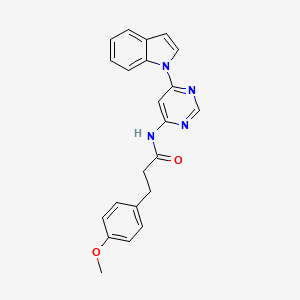
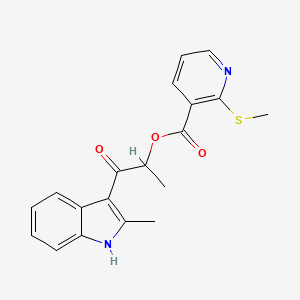
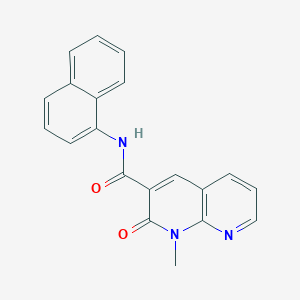
![4-(6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2544736.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2544737.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-phenoxybenzoate](/img/structure/B2544739.png)
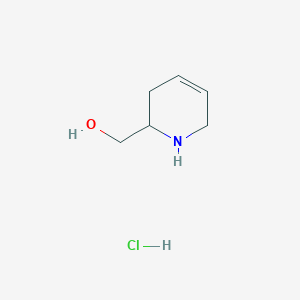
![N-(5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2544742.png)
